molecular formula C2H3NO2S B099678 N-Sulfinylacetamide CAS No. 16767-75-2

N-Sulfinylacetamide

Cat. No.: B099678
CAS No.: 16767-75-2
M. Wt: 105.12 g/mol
InChI Key: DXJGBUOYNNYNML-UHFFFAOYSA-N
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Description

N-Sulfinylacetamide is an organic compound characterized by the presence of a sulfinyl group attached to an acetamide moiety. It is a reactive dienophile, making it a valuable intermediate in various organic synthesis reactions, particularly in the formation of pentacene precursors through Diels-Alder reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

N-sulfinylacetamide derivatives have shown promising antimicrobial properties. Research indicates that these compounds can inhibit a range of bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have synthesized various this compound derivatives that exhibit significant activity against both Gram-positive and Gram-negative bacteria, demonstrating their broad-spectrum efficacy .

2. Anti-inflammatory Properties

The acetamide moiety is known for its anti-inflammatory effects. This compound derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that certain derivatives can effectively reduce COX-2 activity, suggesting their utility in treating inflammatory conditions .

3. Covalent Inhibitors

Recent advancements have highlighted the use of this compound as a covalent inhibitor in protein labeling applications. The compound's electrophilic nature allows it to selectively label proteins of interest, providing insights into protein dynamics and interactions within biological systems. This application is particularly useful in drug discovery and development processes .

Biochemical Applications

1. Urease Inhibition

This compound has been investigated for its urease inhibitory properties. Urease is an enzyme linked to various pathological conditions, including urinary tract infections and gastric ulcers. Studies have indicated that specific derivatives can inhibit urease activity, providing a basis for developing therapeutic agents targeting urease-related diseases .

2. Targeted Drug Delivery

The structural characteristics of this compound make it a candidate for developing targeted drug delivery systems. Its ability to form stable complexes with biomolecules allows for the design of drug carriers that can release therapeutic agents at specific sites within the body, enhancing treatment efficacy while minimizing side effects .

Material Science Applications

1. Polymer Chemistry

This compound has also found applications in polymer chemistry, particularly in the synthesis of novel polymeric materials with enhanced properties. The incorporation of sulfinyl groups into polymer backbones can improve thermal stability and mechanical strength, making these materials suitable for various industrial applications .

2. Synthesis of Novel Heterocycles

The versatility of this compound in chemical synthesis has led to the development of novel heterocyclic compounds. These compounds often exhibit unique biological activities and can serve as scaffolds for further drug development .

Case Studies

StudyFindings
Antimicrobial Evaluation A series of this compound derivatives were tested against multiple bacterial strains, showing significant inhibition compared to control groups .
Urease Inhibition Study Specific derivatives demonstrated IC50 values indicating potent urease inhibition, supporting their potential use in treating related diseases .
Covalent Labeling Application The use of this compound as an electrophile allowed for selective labeling of target proteins, facilitating studies on protein interactions .

Mechanism of Action

The mechanism of action of N-Sulfinylacetamide involves its role as a reactive dienophile in Diels-Alder reactions. The sulfinyl group activates the acetamide moiety, making it highly reactive towards dienes. This reactivity facilitates the formation of adducts, which can undergo further transformations to yield desired products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity profile, particularly in Diels-Alder reactions. Its ability to form stable adducts with various dienes makes it a valuable intermediate in organic synthesis .

Biological Activity

N-Sulfinylacetamide is a compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

This compound is synthesized through the reaction of acetamide with sulfinylating agents. The process typically involves:

  • Reagents : Acetamide and a suitable sulfinylating agent (e.g., sulfur dioxide).
  • Conditions : The reaction is carried out under controlled temperature and pressure to optimize yield and purity.

The resulting compound features a sulfinyl group attached to the acetamide moiety, which is crucial for its biological activity.

2. Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound derivatives possess significant antimicrobial properties against various bacterial strains. For instance, compounds derived from this scaffold have demonstrated efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to the presence of the sulfinyl group, which plays a role in electron donation .
  • Enzyme Inhibition : Several studies have reported that this compound can inhibit key enzymes such as urease and α-glucosidase, which are involved in metabolic pathways relevant to diabetes and other metabolic disorders .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

  • Modification Effects : Alterations in the sulfinyl group or the acetamide structure can enhance or diminish biological activity. For example, introducing electron-withdrawing or donating groups can affect binding affinity to target enzymes or receptors .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity of various derivatives based on their chemical structure. Models have shown high correlation coefficients (e.g., R2R^2 values above 0.9), indicating that structural modifications can be systematically analyzed to optimize therapeutic efficacy .

4. Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various this compound derivatives against clinical isolates of bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .
  • Antioxidant Studies : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to oxidative agents. This suggests its potential use as a protective agent in oxidative stress-related diseases .

5. Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

  • Antimicrobial Agents : With rising antibiotic resistance, compounds like this compound may offer alternative treatment options for bacterial infections.
  • Antioxidants in Disease Prevention : Its antioxidant properties could be harnessed in formulations aimed at preventing diseases associated with oxidative damage, such as neurodegenerative disorders.
  • Metabolic Disorder Management : The enzyme inhibition capabilities suggest potential use in managing conditions like diabetes through modulation of carbohydrate metabolism .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantReduces oxidative stress markers
Enzyme InhibitionInhibits urease and α-glucosidase

Properties

IUPAC Name

N-sulfinylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2S/c1-2(4)3-6-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJGBUOYNNYNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502692
Record name N-(Oxo-lambda~4~-sulfanylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16767-75-2
Record name N-(Oxo-lambda~4~-sulfanylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-sulphinylacetamide
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